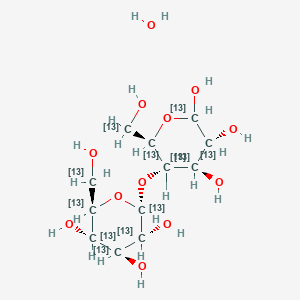
D-(+)-Maltose monohydrate-UL-13C12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Maltose monohydrate-UL-13C12 is a stable isotope-labeled compound of maltose, a disaccharide composed of two glucose units. The “UL-13C12” designation indicates that all twelve carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific research applications, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Maltose monohydrate-UL-13C12 typically involves the enzymatic or chemical conversion of glucose labeled with carbon-13. The process begins with the fermentation of glucose-13C, followed by the enzymatic action of maltase to form maltose. The reaction conditions are carefully controlled to ensure the complete incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that can metabolize glucose-13C. The resulting maltose is then purified and crystallized to obtain the monohydrate form. The production process is optimized to achieve high yields and purity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
D-(+)-Maltose monohydrate-UL-13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maltobionic acid.
Reduction: Reduction reactions can convert maltose to maltitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acylation and alkylation reagents such as acetic anhydride and methyl iodide are used under basic or acidic conditions.
Major Products Formed
Oxidation: Maltobionic acid
Reduction: Maltitol
Substitution: Various acylated and alkylated derivatives of maltose
Scientific Research Applications
D-(+)-Maltose monohydrate-UL-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to investigate carbohydrate metabolism.
Biology: Employed in studies of enzyme kinetics and carbohydrate-protein interactions.
Medicine: Utilized in research on glucose metabolism and diabetes.
Industry: Applied in the development of labeled compounds for use in food science and nutrition research.
Mechanism of Action
The mechanism of action of D-(+)-Maltose monohydrate-UL-13C12 involves its metabolism by enzymes such as maltase and amylase. These enzymes hydrolyze the glycosidic bond between the glucose units, releasing glucose-13C, which can then be tracked in metabolic pathways. The labeled glucose allows researchers to study the dynamics of carbohydrate metabolism and the effects of various metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
D-(+)-Glucose-UL-13C6: A labeled glucose compound used in similar metabolic studies.
D-(+)-Lactose monohydrate-UL-13C12: A disaccharide composed of glucose and galactose, labeled with carbon-13.
D-(+)-Sucrose-UL-13C12: A disaccharide of glucose and fructose, labeled with carbon-13.
Uniqueness
D-(+)-Maltose monohydrate-UL-13C12 is unique due to its specific labeling of all twelve carbon atoms with carbon-13, making it particularly useful for detailed metabolic studies. Its structure as a disaccharide of two glucose units also provides distinct advantages in studying carbohydrate metabolism compared to other labeled disaccharides.
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
372.22 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1; |
InChI Key |
WSVLPVUVIUVCRA-KOOFFJCXSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@@H]2[13C@H](O[13CH]([13C@@H]([13C@H]2O)O)O)[13CH2]O)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


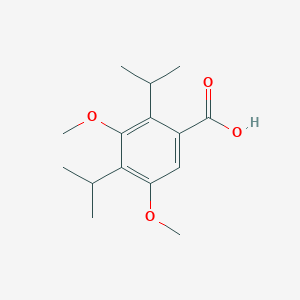
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
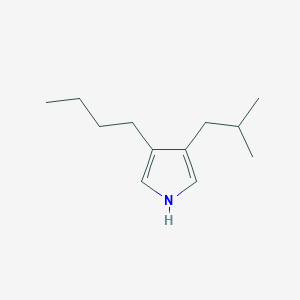
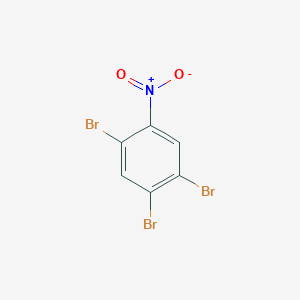
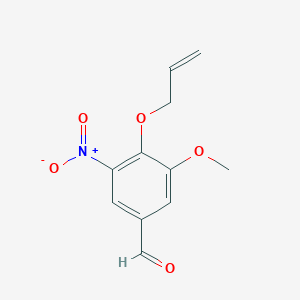
![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
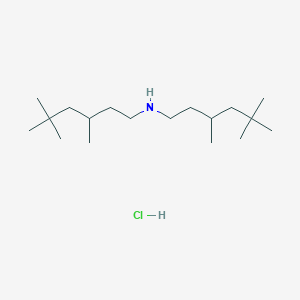
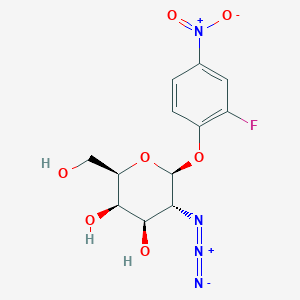
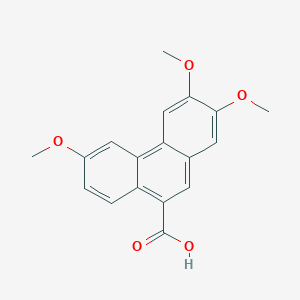

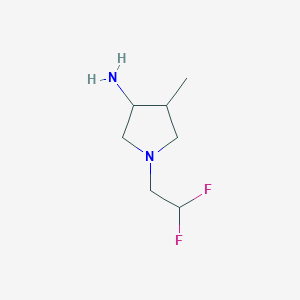
![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

